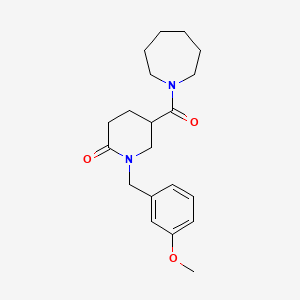![molecular formula C18H14N2O5 B4889498 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes. In
科学研究应用
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species in biological systems. Reactive oxygen species play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress, which is associated with numerous diseases. By using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone as a fluorescent probe, researchers can monitor the levels of reactive oxygen species in real-time and gain insights into their role in various biological processes.
作用机制
The mechanism of action of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is based on its ability to undergo a redox reaction with reactive oxygen species. When this compound reacts with reactive oxygen species, it undergoes a change in its fluorescence properties, which can be detected and measured using various analytical techniques. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a nitroso derivative, which is responsible for the changes in fluorescence properties.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to detect and monitor reactive oxygen species in biological systems. This can provide valuable insights into the role of reactive oxygen species in various physiological processes and diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the primary advantages of using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone in lab experiments is its high sensitivity and specificity for detecting reactive oxygen species. This makes it a valuable tool for investigating various biological processes that involve reactive oxygen species. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are numerous future directions for research involving 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone. One potential direction is the development of new fluorescent probes based on this compound that can detect other reactive species, such as nitrogen and sulfur species. Another potential direction is the use of this compound in the development of new therapies for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects in biological systems.
Conclusion:
In conclusion, 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a valuable compound for investigating various biological processes that involve reactive oxygen species. Its unique chemical properties make it a valuable tool for detecting and imaging reactive oxygen species in real-time. However, its potential toxicity and challenging synthesis can limit its use in certain applications. Nonetheless, there are numerous future directions for research involving this compound, which can lead to new insights into the role of reactive oxygen species in various physiological processes and diseases.
合成方法
The synthesis of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone involves the reaction of 2-acetyl-1-naphthol and 2-methoxyaniline in the presence of nitric acid and acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)16-17(19-14-5-3-4-6-15(14)25-2)12-8-7-11(20(23)24)9-13(12)18(16)22/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHYDGDBNTRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=CC=C2OC)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)


![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)

